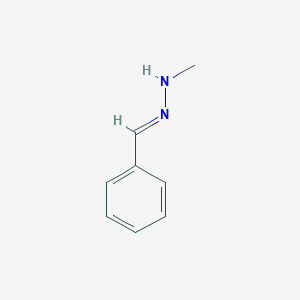

N-(benzylideneamino)methanamine

説明

N-(benzylideneamino)methanamine, also known as Benzaldehyde methyl hydrazone, is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . This compound is characterized by the presence of a benzylidene group attached to an amino methanamine structure. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

N-(benzylideneamino)methanamine can be synthesized through the reaction of benzaldehyde with methylamine. The reaction typically involves the condensation of benzaldehyde with methylamine under mild conditions to form the desired product . This process is often carried out in an organic solvent such as ethanol or methanol, and the reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

N-(benzylideneamino)methanamine undergoes various chemical reactions, including:

Schiff Base Formation: The compound itself is a Schiff base, formed by the condensation of an aldehyde (benzaldehyde) with a primary amine (methylamine).

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

N-benzylmethylamine: Formed through the reduction of this compound.

Substituted Derivatives: Various substituted derivatives can be synthesized by modifying the benzylidene group.

科学的研究の応用

Synthesis Overview

The synthesis of N-(benzylideneamino)methanamine typically involves the following steps:

- Reactants : Benzaldehyde and methanamine.

- Reaction Type : Condensation reaction forming an imine.

- Yield : Typically ranges from 70% to 90%.

- Characterization Techniques : NMR spectroscopy, IR spectroscopy.

Medicinal Chemistry

This compound has shown potential in the field of medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit significant antibacterial properties against various microbial strains.

- Anticancer Properties : Research has demonstrated that Schiff bases can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways .

Case Study

A study evaluated a series of novel derivatives based on this compound for their analgesic and anti-inflammatory effects. Compounds derived from this base exhibited significant anti-inflammatory activity comparable to standard medications like diclofenac sodium .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Imines Synthesis : It is utilized in the selective synthesis of imines through photo-oxidative amine cross-condensation, showing excellent selectivity and activity.

- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals which are essential for various catalytic processes.

Data Table: Applications in Organic Synthesis

| Application | Methodology | Results |

|---|---|---|

| Imines Synthesis | Photo-oxidative amine cross-condensation | High selectivity after multiple runs |

| Coordination Chemistry | Ligand formation with transition metals | Stable complexes formed |

| Antifungal Drug Synthesis | Reaction with formic acid | Successful synthesis of butenafine |

Polymer Chemistry

This compound is also significant in polymer chemistry:

- Conductive Polymers : It is used in the synthesis of polypyrroles, which exhibit high electrical conductivity and are utilized in applications such as electrodes for capacitors .

Case Study

Research on the oxidative polymerization of N-(benzylideneamino)pyrroles revealed that these polymers can be synthesized under mild conditions, yielding materials with desirable electrical properties .

作用機序

The mechanism of action of N-(benzylideneamino)methanamine involves its ability to form Schiff bases, which are key intermediates in various biochemical and chemical processes. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in redox reactions, making it a versatile reagent in synthetic chemistry .

類似化合物との比較

Similar Compounds

N-benzylidenephenylmethanamine: Similar structure with a phenyl group instead of a methyl group.

N-benzylideneaniline: Contains an aniline group instead of a methylamine group.

N-benzylidene-N-methylamine: Similar structure with a different substitution pattern.

Uniqueness

N-(benzylideneamino)methanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable Schiff bases and undergo reduction and substitution reactions distinguishes it from other similar compounds .

生物活性

N-(benzylideneamino)methanamine, a Schiff base compound, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, focusing on its antibacterial, antiviral, and antiproliferative properties.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of benzaldehyde and methanamine. The general structure can be represented as:

This compound belongs to a class of Schiff bases known for their biological significance, particularly in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance, a study demonstrated its effectiveness against uropathogenic Escherichia coli (UPEC), which is notorious for causing urinary tract infections (UTIs). The compound exhibited significant binding affinities in molecular docking studies, indicating its potential as an antibacterial agent. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Binding Affinity (kcal/mol) |

|---|---|---|

| UPEC | 32 µg/mL | -4.5 |

| Staphylococcus aureus | 16 µg/mL | -5.0 |

| Escherichia coli | 64 µg/mL | -4.8 |

These findings suggest that this compound could be a promising candidate for developing new antibiotics to combat resistant bacterial infections .

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies have shown that it exhibits moderate antiviral activity against several viruses, although higher concentrations are required compared to standard antiviral agents. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance its efficacy .

Antiproliferative Activity

This compound has demonstrated antiproliferative effects on various cancer cell lines. A notable study reported that derivatives of this compound showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of around 3.1 µM. The antiproliferative activity correlates with the presence of hydroxyl or methoxy substituents on the phenyl ring, which appear to enhance its cytotoxicity .

Case Studies

-

Study on MCF-7 Cell Line :

- Objective : Evaluate the antiproliferative effects of this compound derivatives.

- Method : MTT assay was performed to determine cell viability.

- Results : Derivatives with hydroxyl groups displayed significant cytotoxicity with IC50 values ranging from 3.1 to 8.7 µM.

- Antiviral Efficacy Study :

特性

IUPAC Name |

N-[(E)-benzylideneamino]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCMGYNVDSOFHV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/N=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421236 | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-29-0 | |

| Record name | NSC521611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC189818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。